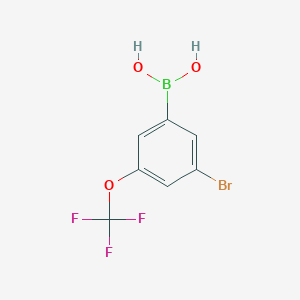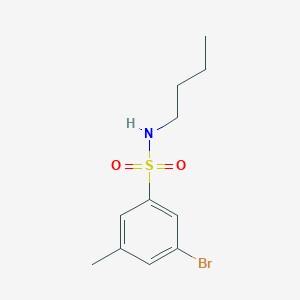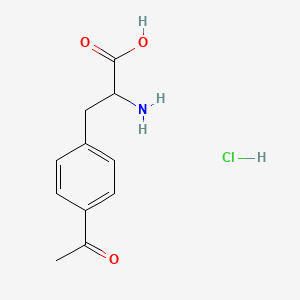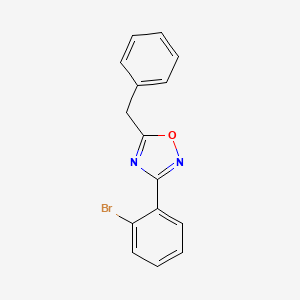![molecular formula C11H22N2O2 B1372568 N-[2-(morpholin-4-yl)ethyl]oxan-4-amine CAS No. 1154887-32-7](/img/structure/B1372568.png)
N-[2-(morpholin-4-yl)ethyl]oxan-4-amine
Descripción general
Descripción
“N-[2-(morpholin-4-yl)ethyl]oxan-4-amine” is a chemical compound with the CAS Number: 1154887-32-7 . It has a molecular weight of 214.31 and its molecular formula is C11H22N2O2 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H22N2O2/c1-7-14-8-2-11(1)12-3-4-13-5-9-15-10-6-13/h11-12H,1-10H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a liquid . The compound should be stored at a temperature of 4 degrees Celsius . Unfortunately, other physical and chemical properties like boiling point, density, and solubility are not available in the retrieved data.Aplicaciones Científicas De Investigación
Stereoselective Synthesis of Morpholines : Morpholines, including derivatives of N-[2-(morpholin-4-yl)ethyl]oxan-4-amine, are synthesized through copper(II) 2-ethylhexanoate-promoted oxyamination of alkenes. This process has been shown to yield various 2-aminomethyl morpholines with good to excellent diastereoselectivities (Sequeira & Chemler, 2012).
Synthesis of New Morpholine Derivatives and Their Biological Activity : New series of morpholine derivatives are synthesized for potential biological applications. These derivatives exhibit promising antibacterial and antifungal activities, indicating their relevance in the pharmaceutical and medical research fields (AlKaissi et al., 2015).
Behavior in Reactions with Isocyanates : Research on organosilicon nitrogen-containing compounds, such as morpholine derivatives, explores their behavior in reactions with isocyanates. This research sheds light on the structural and hydrolytic stability of the resulting products, which is crucial for various chemical synthesis processes (Belova et al., 2021).
Synthesis of Pyrido[3,4-d]pyrimidines : Studies involve the condensation of morpholine derivatives for the synthesis of pyrido[3,4-d]pyrimidines, which are of interest in medicinal chemistry for their potential pharmacological properties (Kuznetsov et al., 2007).
Chemical Manipulations for Pharmaceutical Development : Morpholine and its derivatives are considered for their potential in developing therapeutic candidates for a range of medical ailments. Their physicochemical properties, low cost, and wide availability make them suitable for drug synthesis (Rupak et al., 2016).
Synthesis of Fluorine-Containing Compounds : Research has been conducted on the reaction of morpholine derivatives with other compounds to synthesize fluorine-containing organic compounds. Such syntheses are significant in the development of new materials and chemicals (Fokin et al., 2005).
Water-Mediated Wittig–SNAr Reactions : A novel approach using morpholine derivatives in water-mediated Wittig–SNAr reactions has been developed. This method is environmentally benign and efficient for the formation of new chemical bonds, highlighting its potential in green chemistry (Xu et al., 2015).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on measures to take to prevent or mitigate adverse effects from exposure to the compound .
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylethyl)oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-7-14-8-2-11(1)12-3-4-13-5-9-15-10-6-13/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKIUCRXUKQSLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



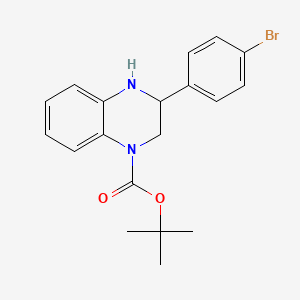
![5-Chloro-[1,2,3,4]tetrazolo[1,5-a]pyrazine](/img/structure/B1372492.png)
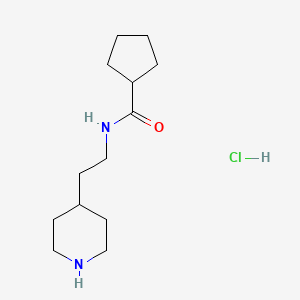
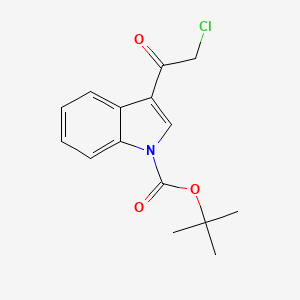
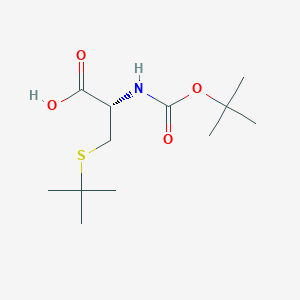
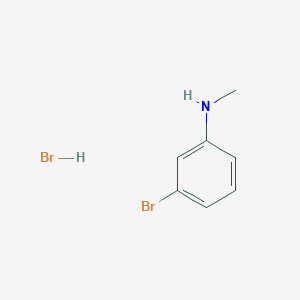
![(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1372498.png)
